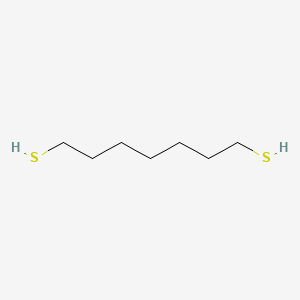

1,7-Heptanedithiol

Description

Significance of Dithiol Compounds in Advanced Chemical Systems

Dithiol compounds, characterized by the presence of two thiol functional groups, are fundamental in many areas of modern chemistry. Their ability to bind to metal surfaces and ions through both sulfur atoms makes them effective bidentate ligands in coordination chemistry. ontosight.ai This chelating property is crucial for the formation of stable metal complexes used in catalysis and the development of new materials. ontosight.ai

In materials science, dithiols are instrumental. They are employed to create novel conductive materials and are integral to the field of molecular electronics, where they can form molecular wires or components in electronic devices. ontosight.aimdpi.comadvancedsciencenews.comutwente.nl The spacing and connectivity provided by dithiol linkers are also utilized to engineer the properties of 2D nanoscale systems, such as linked graphene oxide, for applications in catalysis, optoelectronics, and energy storage. rsc.org Furthermore, certain dithiol-based compounds can act as precursors for reactive sulfur species (RSS), which are important signaling molecules in biological systems. nih.gov Research has also suggested that some dithiol compounds may offer therapeutic potential for neurodegenerative diseases by helping to maintain the expression of antioxidant proteins. nih.gov

Historical Context of Alkanethiol Research

The study of alkanethiols has a rich history rooted in the science of surface chemistry and self-assembly. While early work in the 1940s by researchers like Zisman laid the groundwork by studying the assembly of long-chain molecules on various surfaces, the field experienced a significant breakthrough in the 1980s. techconnect.org The pioneering research by Nuzzo and Allara on the spontaneous formation of organized monolayers of alkanethiols on gold surfaces opened the door to the now-ubiquitous field of self-assembled monolayers (SAMs). techconnect.orgsigmaaldrich.cnsigmaaldrich.commdpi.com

These SAMs are highly ordered, crystalline-like molecular layers formed by simply immersing a substrate, typically a noble metal, into a dilute solution of the alkanethiol. sigmaaldrich.cnsigmaaldrich.com The strong affinity of sulfur for metals like gold provides a stable, semi-covalent bond, which is a primary driving force for the assembly. sigmaaldrich.cnsigmaaldrich.com Subsequent van der Waals interactions between the alkane chains promote the formation of a densely packed and ordered structure. sigmaaldrich.cn Early research in this area focused heavily on understanding the structure of these monolayers and the mechanisms governing their assembly. techconnect.org The relative ease of preparation and the ability to precisely control surface chemistry has made alkanethiol SAMs a foundational tool in nanotechnology, surface science, and biointerface studies. techconnect.orgmdpi.com

Overview of 1,7-Heptanedithiol as a Multifunctional Building Block

Within the family of alkanedithiols, this compound serves as a quintessential multifunctional building block. enamine.netenamine.net Its two terminal thiol groups, separated by a flexible seven-carbon chain, enable it to act as a molecular linker, bridging two distinct entities. This bidentate nature is particularly valuable in nanotechnology and materials science.

For instance, this compound has been used in the synthesis of gold nanoparticle assemblies. rsc.orgrsc.org In such applications, the dithiol can link individual nanoparticles, and the length of its carbon chain influences the structure of the resulting assembly. rsc.orgrsc.org Studies have shown that as the carbon chain of the dithiol linker gets longer, the resulting nanoparticle assemblies tend to become more spherical. rsc.orgrsc.org This ability to form bridges is also critical in molecular electronics, where this compound can span the gap between two electrodes, facilitating the study of charge transport through a single molecule or a monolayer. utwente.nl The synthesis of this compound can be achieved from its corresponding dihalide, such as 1,7-dibromoheptane (B124887), by reaction with a thiol source like sodium thioacetate (B1230152). harvard.edu

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆S₂ | chembk.comchemnet.comchemicalbook.com |

| Molar Mass | 164.33 g/mol | chembk.comchemicalbook.com |

| CAS Number | 62224-02-6 | chemnet.comguidechem.com |

| Density | 0.954 g/cm³ | chemnet.com |

| Boiling Point | 238.19 °C at 760 mmHg | chemnet.com |

| Flash Point | 93.126 °C | chemnet.com |

| Refractive Index | 1.496 | chemnet.com |

| Vapor Pressure | 0.066 mmHg at 25°C | chemnet.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62224-02-6 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

heptane-1,7-dithiol |

InChI |

InChI=1S/C7H16S2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 |

InChI Key |

RVVRZLSZZKMJCB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCS)CCCS |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Heptanedithiol and Its Functionalized Analogues

Established Synthetic Pathways to Alkanedithiols

The most common methods for synthesizing simple alkanedithiols like 1,7-heptanedithiol involve the conversion of bifunctional alkanes, typically dihaloalkanes, into their dithiol counterparts.

Preparation from Dihaloalkanes via Thioacetate (B1230152) Intermediates

A robust and widely used method for preparing this compound involves a two-step process starting from a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane (B124887) or 1,7-dichloroheptane. harvard.edunih.govnist.gov The first step is a nucleophilic substitution reaction where both halogen atoms are displaced by a sulfur-containing nucleophile. Sodium thioacetate is a preferred reagent for this transformation, yielding the intermediate S,S'-heptane-1,7-diyl diethanethioate. harvard.eduresearchgate.net This method is favored because thioacetate is an effective nucleophile, and the resulting thioester intermediates are generally stable and easy to handle. researchgate.net

The second step is the hydrolysis of the dithioacetate intermediate to yield the final this compound. This can be achieved under acidic or basic conditions. harvard.edu For instance, acid-catalyzed methanolysis is an effective method for the conversion. harvard.edu This pathway has been reported to produce this compound in high yield, with one study citing a 95% yield from 1,7-dibromoheptane. harvard.edu

Formation of the dithioester: Br-(CH₂)₇-Br + 2 CH₃COSNa → CH₃COS-(CH₂)₇-SCOCH₃ + 2 NaBr

Hydrolysis to the dithiol: CH₃COS-(CH₂)₇-SCOCH₃ + 2 H₂O --(H⁺ or OH⁻)--> HS-(CH₂)₇-SH + 2 CH₃COOH

Table 1: Synthesis of this compound via Thioacetate Intermediate

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Alternative Reduction Protocols for Thioester Precursors

While hydrolysis is common, the reduction of thioester precursors to thiols can be accomplished using various reagents. Traditional methods often rely on stoichiometric amounts of potent hydride reagents like lithium aluminum hydride (LiAlH₄). nih.govias.ac.in These reagents are effective but can suffer from a lack of selectivity, potentially reducing other functional groups within the molecule. nih.gov

More recent developments have focused on catalytic hydrogenation as a greener and more selective alternative. nih.gov For example, ruthenium-based pincer complexes have been shown to efficiently catalyze the hydrogenation of various thioesters to their corresponding alcohols and thiols with excellent functional group tolerance, including amides, esters, and carboxylic acids. nih.gov This method avoids the generation of large amounts of waste associated with stoichiometric hydride reagents. nih.gov

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis can be adapted to create more complex analogues of this compound that incorporate other functional groups, steric hindrance, or chirality.

Incorporation of Aza-Substituted Moieties

The introduction of nitrogen atoms (aza-moieties) into the backbone of alkanedithiols creates functionalized derivatives with altered chemical and physical properties. Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are a class of peptidomimetics that have been developed as protease inhibitors. nih.gov Synthetic strategies for aza-peptide aldehydes and ketones have been designed to target specific enzymes. nih.gov Analogous strategies could be employed to create aza-substituted heptanedithiol derivatives. For instance, reacting 2,6-bis(bromomethyl)pyridine (B1268884) with α,ω-alkanedithiols is a known method for producing sulfur-containing cyclopyridinophanes, demonstrating a pathway to incorporate a pyridine (B92270) ring into a dithiol structure. researchgate.net The synthesis of saturated aza-heterocycles can also be achieved via iridium-catalyzed reactions between amines and diols, a strategy that could potentially be adapted for dithiol analogues. rsc.org

Preparation of Sterically Hindered or Chiral Derivatives

The synthesis of chiral or sterically hindered dithiols presents a significant synthetic challenge but is crucial for applications in asymmetric catalysis and materials science. beilstein-journals.orgbeilstein-journals.org General approaches for creating chiral tertiary thiols involve either the stereoselective attack of a sulfur nucleophile on a carbon center or the stereoselective alkylation of a secondary thiol derivative. beilstein-journals.orgbeilstein-journals.org

New classes of chiral dithiols, such as those derived from C2-symmetric 1,1'-binaphthyl-2,2'-dithiol, have been prepared and used to synthesize chiral organogermanes and dithiostannanes. acs.orgnih.govacs.org The synthesis involves reacting the chiral dithiol with organometallic halides. acs.org While direct synthesis of a chiral this compound is less commonly reported, the principles established for other chiral dithiols could be applied. This might involve starting with a chiral diol, converting it to a dihalide with retention or inversion of stereochemistry, and then proceeding with the thioacetate route.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, a concept known as green chemistry. innovareacademics.inopcw.org Key principles include waste prevention, atom economy, and the use of safer solvents and catalysts. acs.org

For dithiol synthesis, phase-transfer catalysis (PTC) represents a significant green advancement. PTC allows for reactions between reagents in immiscible phases (e.g., aqueous and organic), often leading to milder reaction conditions, reduced solvent usage, and easier product separation. acs.org The synthesis of thiols and thioesters has been successfully achieved using PTC, employing catalysts like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol (PEG400). researchgate.netsciensage.infotandfonline.com For example, a simple and commercially feasible route for thiol synthesis uses TBAB to catalyze the reaction between alkyl halides and sodium hydrosulfide (B80085) at low temperatures (10-15°C). sciensage.info Another PTC method for preparing thioacetates uses PEG400 as a catalyst for the reaction of alkyl halides with sodium thioacetate at room temperature, achieving high yields. researchgate.net These methods reduce the need for harsh conditions and volatile organic solvents, aligning with green chemistry principles. innovareacademics.ingoogle.com

Another green approach is the development of catalytic reduction methods that avoid stoichiometric waste. As mentioned, the catalytic hydrogenation of thioesters is a prime example of an atom-economical process that produces only H₂ as a byproduct. nih.govresearchgate.net

Table 2: Comparison of Synthetic Approaches for Dithiols

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Thioacetate Route | Two-step: substitution then hydrolysis. harvard.edu | High yields, reliable, well-established. | Can require harsh hydrolysis conditions. |

| Catalytic Hydrogenation | Ruthenium-catalyzed reduction of thioesters. nih.gov | High selectivity, atom-economical, avoids stoichiometric waste. | Requires specialized catalyst. |

| Phase-Transfer Catalysis (PTC) | Reaction between phases using a catalyst (e.g., TBAB, PEG400). researchgate.netsciensage.info | Milder conditions, reduced solvent, easier separation. | Catalyst may need to be separated from the product. |

Mechanistic Investigations of Reactions Involving 1,7 Heptanedithiol

Thiol-Disulfide Interchange Reaction Mechanisms

The reactivity in these exchange reactions is highly dependent on the pKₐ of the attacking thiol; a lower pKₐ indicates a higher concentration of the reactive thiolate anion at a given pH, thus accelerating the reaction rate. researchgate.net The general mechanism can be depicted as follows:

Deprotonation: The thiol (R-SH) is deprotonated by a base to form the more nucleophilic thiolate anion (R-S⁻). R-SH + B ⇌ R-S⁻ + BH⁺

Nucleophilic Attack: The thiolate anion attacks the disulfide bond, forming a new disulfide and releasing a different thiolate. R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This interchange is a critical process in protein folding, where disulfide bonds are rearranged, and in the polymerization of dithiols. nih.govlibretexts.org

When dithiols like 1,7-heptanedithiol undergo oxidation, they face a kinetic and thermodynamic competition between two primary pathways: intramolecular cyclization to form a cyclic disulfide and intermolecular reaction to form linear oligomers and polymers. nih.gov The outcome of this competition is governed by several factors, including the concentration of the dithiol and the inherent stability of the resulting ring structure.

At high concentrations, intermolecular reactions are favored, as the probability of one dithiol molecule encountering another is high. This leads to the formation of dimers, trimers, and ultimately, high molecular weight polymers linked by disulfide bonds. Conversely, at very low concentrations (high dilution), the probability of the two thiol groups on the same molecule reacting with each other increases, favoring intramolecular ring formation.

This relationship can be described by the concept of "effective molarity" (EM), which is the ratio of the rate constant for the intramolecular reaction to that of the corresponding intermolecular reaction. For this compound, the seven-carbon chain provides significant conformational flexibility, allowing the thiol ends to approach each other. The resulting cyclic product would be a 1,2-dithionane, an eight-membered ring. Eight-membered rings are known to have moderate ring strain, making their formation thermodynamically feasible, though often less favored than the formation of five- or six-membered rings from shorter dithiols. nih.gov The equilibrium between the monomeric cyclic disulfide and the polymeric form is dynamic, meaning the disulfide bonds can be broken and reformed, allowing the system to shift towards the thermodynamically most stable products over time. researchgate.net

The propensity of a dithiol (HS-(CH₂)ₙ-SH) to form a cyclic monomer upon oxidation is strongly influenced by the length of the hydrocarbon chain (n). This is due to a combination of enthalpic (ring strain) and entropic factors. Shorter chains may lead to highly strained rings, while longer chains have a lower probability of their ends meeting due to increased conformational entropy.

Generally, the formation of five- and six-membered rings (from 1,3-propanedithiol (B87085) and 1,4-butanedithiol (B72698), respectively) is kinetically and thermodynamically favored due to minimal ring strain. As the chain length increases, the yield of the cyclic monomer tends to decrease, with polymerization becoming a more dominant pathway. For this compound (n=7), the resulting eight-membered ring (1,2-dithionane) is formed in lower yields compared to the six-membered ring from 1,4-butanedithiol under equivalent conditions, as polymerization becomes more competitive.

| Dithiol | Chain Length (n) | Resulting Ring Size | Cyclic Monomer Yield (%) | Polymer Yield (%) |

|---|---|---|---|---|

| 1,4-Butanedithiol | 4 | 6-membered | ~90% | ~10% |

| 1,5-Pentanedithiol | 5 | 7-membered | ~65% | ~35% |

| 1,6-Hexanedithiol (B72623) | 6 | 8-membered | ~30% | ~70% |

| This compound | 7 | 9-membered | ~15% | ~85% |

| 1,8-Octanedithiol | 8 | 10-membered | ~5% | ~95% |

Note: Yields are illustrative and can vary significantly with reaction conditions such as concentration and oxidant.

Radical Ring-Opening Redox Polymerization (R3P) Mechanisms

Radical Ring-Opening Redox Polymerization (R3P) is a specific mechanism proposed for the synthesis of high molecular weight poly(disulfide)s from dithiols. mdpi.comnih.gov This process is distinct from simple oxidative polymerization as it is believed to proceed through the formation and subsequent ring-opening of cyclic disulfide oligomers. While extensively studied for compounds like 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), the principles are applicable to other dithiols, including this compound. nih.govnih.gov The "redox" aspect refers to the oxidation of thiols to disulfides, and the "radical" aspect refers to the proposed mechanism of ring-opening.

The triethylamine (B128534) (TEA)/hydrogen peroxide (H₂O₂) system is a synergistic catalyst for this type of polymerization. nih.gov Each component plays a crucial role in the reaction mechanism, which often occurs in a biphasic system. nih.govmdpi.com

Triethylamine (TEA): As a base, TEA deprotonates the thiol groups of this compound to form thiolate anions. This step is essential as thiolates are the active nucleophiles required for disulfide formation. mdpi.com In biphasic systems, TEA can also act as a phase transfer agent, helping to move the deprotonated dithiol from an organic phase into the aqueous phase where the oxidant resides. nih.govmdpi.com

Hydrogen Peroxide (H₂O₂): This is a mild and environmentally benign oxidizing agent. It oxidizes the thiolate anions, facilitating the formation of disulfide bonds. tue.nl The reaction between H₂O₂ and thiols can generate radical species, which are believed to be important for the ring-opening step of the polymerization. mdpi.com

The stoichiometry of these components is critical; studies on similar systems have shown that a 1:2 molar ratio of dithiol to both TEA and H₂O₂ is often required to achieve high molecular weight polymers. nih.gov

| Component | Chemical Formula | Primary Role |

|---|---|---|

| This compound | HS(CH₂)₇SH | Monomer |

| Triethylamine | (C₂H₅)₃N | Base (catalyst), Phase Transfer Agent |

| Hydrogen Peroxide | H₂O₂ | Oxidizing Agent |

The proposed mechanism for R3P involves a multi-step process rather than direct linear chain growth. mdpi.com

Initial Oxidation and Cyclization: The dithiol monomer is first oxidized to form a mixture of linear and cyclic oligomers (dimers, trimers, etc.). This initial phase is governed by the principles of intramolecular vs. intermolecular reactions discussed previously.

Formation of Cyclic Intermediates: The system equilibrates to form a significant population of cyclic disulfide oligomers. These rings are considered to be key intermediates in the polymerization process. nih.govnih.gov

Radical Ring-Opening: The cyclic oligomers undergo a ring-opening process, believed to be initiated by radicals, to form diradical species.

Polymerization: These opened rings then combine and polymerize to form high molecular weight linear polymer chains.

This mechanism is supported by analytical studies of the reaction mixture over time. Techniques such as MALDI-ToF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry have been used to identify the presence of cyclic oligomers in the early stages of the reaction. nih.govnih.gov As the polymerization proceeds, the concentration of these cyclic species decreases while the molecular weight of the polymer increases, consistent with the R3P model where the rings act as "latent monomers". mdpi.com

Electron Transfer Mechanisms in this compound-Modified Systems

This compound is frequently used to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol groups form strong covalent bonds with the gold surface, creating an organized molecular layer. When both thiol groups bind to the surface, the heptane (B126788) chain forms a loop structure. Alternatively, if one thiol binds to the surface and the other remains free, it can be used to link other molecules or nanoparticles.

In the context of electrochemistry, these SAMs can significantly influence electron transfer (ET) between the underlying electrode and a redox-active species in solution. nih.gov The alkyl chain of this compound acts as a dielectric barrier, and electrons must typically tunnel through this barrier. The rate of this electron tunneling is exponentially dependent on the thickness of the monolayer.

The mechanism of electron transfer in such systems is typically described by the principles of long-range electron transfer. nih.gov The rate of ET is affected by:

Distance: The length of the this compound molecule dictates the distance between the electrode and the redox probe.

Driving Force: The difference in the electrochemical potential of the electrode and the redox potential of the species in solution.

Reorganization Energy: The energy required for the structural rearrangements of the redox molecule and the surrounding solvent upon electron transfer.

By forming a well-defined and insulating layer, SAMs of this compound allow for the systematic study of these fundamental ET parameters. They provide a model system for investigating how molecular structures mediate the flow of electrons over nanometer-scale distances. nih.govendocrine-abstracts.org

Charge Transport within Molecular Junctions

The study of charge transport through single-molecule junctions is a cornerstone of molecular electronics. Alkanedithiols, including this compound, are often used as model systems to understand the fundamental mechanisms of electron transport through molecular wires. These molecules can be sandwiched between two electrodes, typically gold, to create a molecular junction. The conductance of such a junction is highly dependent on the nature of the molecule and its interaction with the electrodes.

Research on alkanedithiols has revealed that the dominant mechanism of charge transport is quantum mechanical tunneling. nih.gov The conductance of these molecular junctions is influenced by several factors, including the length of the alkyl chain, the nature of the molecule-electrode contact, and the conformation of the molecule itself. fkit.hr

One of the key findings in the study of alkanedithiol junctions is the observation of multiple conductance states. nih.gov For instance, studies on 1,6-hexanedithiol, a molecule structurally similar to this compound, have identified different conductance values corresponding to various molecule-electrode binding geometries. These are often categorized as high, medium, and low conductance states, attributed to strong-strong, strong-weak, and weak-weak binding at the two electrode interfaces, respectively. nih.gov

Furthermore, the conformation of the alkyl chain plays a critical role in determining the conductance. The presence of gauche defects, which are deviations from the all-trans conformation, can significantly decrease the conductance of the molecular junction, in some cases by an order of magnitude. nih.gov This is because the all-trans conformation provides a more direct pathway for electron tunneling. Molecular dynamics simulations have shown that as the molecule is stretched within the junction, gauche defects can be eliminated, leading to an increase in conductance.

The conductance of single-molecule junctions is often measured using techniques like mechanically controlled break junctions (MCBJ) or scanning tunneling microscope-based break junctions (STM-BJ). nih.gov These methods allow for the repeated formation and breaking of molecular junctions, enabling the statistical analysis of conductance values.

While specific conductance values for this compound are not extensively reported, data from homologous alkanedithiols can provide valuable insights. The following table presents representative single-molecule conductance values for alkanedithiols of varying chain lengths, illustrating the general trend of decreasing conductance with increasing chain length.

| Alkanedithiol | Conductance (G₀) | Measurement Technique |

|---|---|---|

| 1,4-Butanedithiol | 1.8 x 10⁻⁴ | STM-BJ |

| 1,5-Pentanediol | 7.6 x 10⁻⁵ | STM-BJ |

| 1,6-Hexanedithiol | 2.1 x 10⁻⁵ | STM-BJ |

| 1,8-Octanedithiol | 1-20 x 10⁻⁵ | STM-BJ |

| 1,9-Nonanedithiol | 5.0 x 10⁻⁶ | STM-BJ |

Note: The conductance values are presented in units of the conductance quantum, G₀ (7.748 x 10⁻⁵ S). The data for 1,8-Octanedithiol shows a range reflecting different junction configurations.

Electrochemical Processes at Dithiol-Modified Interfaces

When this compound molecules self-assemble on a metal surface, such as gold, they form a self-assembled monolayer (SAM). This process involves the chemisorption of the thiol groups onto the metal surface. In the case of dithiols, the molecules can adopt different orientations, including forming a U-shaped loop by binding both thiol groups to the surface or standing upright with one thiol group bound to the surface and the other extending into the solution.

The electrochemical behavior of these dithiol-modified interfaces can be investigated using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Cyclic Voltammetry (CV) is a powerful technique to study the stability and reductive desorption of dithiol SAMs. By applying a negative potential sweep, the Au-S bond can be reductively cleaved, causing the desorption of the thiol molecules from the electrode surface. For α,ω-alkanedithiols, the potential at which this reductive desorption occurs can provide information about the stability and organization of the monolayer. fkit.hr Studies on alkanedithiols with varying chain lengths have shown that the stability of the SAM can be influenced by the presence of monothiols in mixed monolayers. fkit.hr The presence of the second thiol group in dithiols can sometimes lead to a decrease in van der Waals interactions between adjacent molecules compared to monothiol SAMs. fkit.hr

Electrochemical Impedance Spectroscopy (EIS) is another valuable tool for characterizing dithiol-modified interfaces. EIS measures the impedance of the system over a range of frequencies, providing insights into the properties of the monolayer, such as its packing density and defectiveness. mdpi.com The charge transfer resistance (Rct), a key parameter obtained from EIS, is related to the rate of electron transfer across the interface. A well-packed, defect-free monolayer will exhibit a high Rct, indicating that it effectively blocks the access of redox probes in the solution to the electrode surface. nih.govnih.gov

The following table summarizes key electrochemical parameters that can be obtained for dithiol-modified electrodes, along with their significance.

| Electrochemical Technique | Parameter | Significance |

|---|---|---|

| Cyclic Voltammetry (CV) | Reductive Desorption Potential (Eᵣₑₔ) | Indicates the stability of the self-assembled monolayer; more negative potentials suggest higher stability. |

| Cyclic Voltammetry (CV) | Reductive Desorption Charge (Qᵣₑₔ) | Related to the surface coverage of the adsorbed molecules. |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (R꜀ₜ) | Measures the resistance to electron transfer at the electrode-solution interface; a higher R꜀ₜ indicates a more passivating monolayer. |

| Electrochemical Impedance Spectroscopy (EIS) | Double Layer Capacitance (C꜀ₗ) | Provides information about the thickness and dielectric properties of the monolayer. |

Advanced Characterization Techniques for 1,7 Heptanedithiol and Its Assemblies

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,7-Heptanedithiol and to understanding its behavior in more complex systems, such as self-assembled monolayers (SAMs) on metallic surfaces. These techniques probe the magnetic and vibrational properties of the molecule's constituent atoms and bonds.

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry. The seven-carbon chain contains four chemically distinct sets of protons.

The key features of the ¹H NMR spectrum are the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which corresponds to the number of protons generating the signal; and the spin-spin splitting (multiplicity), which reveals the number of neighboring protons.

-SH Protons: The thiol protons typically appear as a triplet around 1.3-1.6 ppm, resulting from coupling with the two adjacent protons on the C1/C7 carbons.

-CH₂-SH Protons (C1, C7): The methylene (B1212753) protons alpha to the thiol groups are deshielded by the sulfur atom and are expected to resonate at approximately 2.5-2.7 ppm. This signal often appears as a quartet or multiplet due to coupling with both the thiol proton and the protons on the adjacent C2/C6 carbons.

Alkyl Chain Protons (-CH₂-): The remaining methylene protons in the alkyl chain (C2/C6, C3/C5, and C4) will appear further upfield, typically in the range of 1.2-1.7 ppm. Due to similar chemical environments, these signals often overlap, forming a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| HS - | ~1.35 | Triplet (t) | 2H |

| -CH₂ -SH (C1, C7) | ~2.52 | Quartet (q) | 4H |

| -CH₂-CH₂ -SH (C2, C6) | ~1.58 | Multiplet (m) | 4H |

| -CH₂-CH₂ -CH₂- (C3, C5) | ~1.40 | Multiplet (m) | 4H |

| Central -CH₂ - (C4) | ~1.29 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. researchgate.netyoutube.com Due to the symmetry of this compound, four distinct signals are expected.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like sulfur are shifted downfield (to a higher ppm value) compared to standard alkane carbons. libretexts.orglibretexts.org

C1, C7 (-CH₂-SH): These carbons are directly attached to the sulfur atoms and are expected to have the most downfield chemical shift among the aliphatic carbons.

C2-C4: The chemical shifts of the other carbons will be similar to those in a simple alkane like heptane (B126788), with slight variations based on their proximity to the thiol end groups. docbrown.info The central carbon (C4) will be the most shielded (furthest upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C7 | ~24.5 |

| C2, C6 | ~34.0 |

| C3, C5 | ~28.5 |

| C4 | ~29.0 |

For unambiguous assignment of ¹H and ¹³C NMR signals, especially in more complex molecules or to confirm connectivity, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent methylene groups along the carbon chain (e.g., between protons on C1 and C2, C2 and C3, and C3 and C4). It would also confirm the coupling between the -SH proton and the C1 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. pressbooks.pubnanalysis.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton resonance in the ¹H spectrum to its corresponding carbon resonance in the ¹³C spectrum. This is invaluable for confirming the assignments listed in Tables 1 and 2.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. wikipedia.org The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, rocking, etc.). These techniques are highly effective for identifying the presence of specific functional groups. libretexts.org

For this compound, vibrational spectroscopy is particularly useful for identifying the key thiol (-SH) and alkane (-CH₂-) functionalities.

S-H Stretch: The thiol S-H stretching vibration is a key diagnostic peak. In IR spectroscopy, it appears as a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. In Raman spectroscopy, this peak is typically strong and easily identifiable, making Raman an excellent technique for studying thiols. researchgate.net

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups of the alkyl chain appear as strong bands in the IR spectrum between 2850 and 3000 cm⁻¹. Typically, the asymmetric (ν_as(CH₂)) and symmetric (ν_s(CH₂)) stretching modes can be resolved at approximately 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net

CH₂ Bending: The scissoring or bending vibration of the methylene groups is observed around 1465 cm⁻¹. libretexts.org

C-S Stretch: The carbon-sulfur stretching vibration is typically weak in the IR spectrum and appears in the fingerprint region, between 600 and 800 cm⁻¹.

When this compound forms self-assembled monolayers (SAMs), particularly on gold or silver surfaces, Surface-Enhanced Raman Scattering (SERS) becomes a powerful characterization tool. The formation of a thiolate bond to the metal surface results in the disappearance of the S-H stretching band (~2570 cm⁻¹) and the appearance of new bands corresponding to the C-S-metal bond, providing direct evidence of surface attachment and monolayer formation. ubc.ca

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| S-H Stretch | -SH | 2550 - 2600 | Weak | Strong |

| C-H Asymmetric Stretch | -CH₂- | ~2925 | Strong | Strong |

| C-H Symmetric Stretch | -CH₂- | ~2855 | Strong | Strong |

| C-H Scissoring (Bend) | -CH₂- | ~1465 | Medium | Medium |

| C-S Stretch | -C-S- | 600 - 800 | Weak | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of molecules and for analyzing complex mixtures.

Should this compound be used as a monomer in polymerization reactions, for instance, to form poly(disulfide)s, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) would be a crucial technique for polymer characterization. MALDI-ToF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation. tuwien.at

This technique can determine the absolute molecular weight distribution of the resulting polymer, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ). nih.gov The resulting spectrum would show a series of peaks, each corresponding to a different polymer chain length (oligomer), separated by the mass of the repeating monomer unit. Analysis of the end groups of the polymer chains is also possible, providing valuable information about the polymerization mechanism. wpmucdn.com

In scenarios where this compound is part of a complex mixture, such as in a synthetic reaction output or an environmental sample, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective analytical method. researchgate.net This technique combines the separation power of liquid chromatography with the detection specificity and structural elucidation capabilities of tandem mass spectrometry. researchgate.net

The liquid chromatography step separates the components of the mixture based on their physicochemical properties, such as polarity. As each component elutes from the column, it is ionized and analyzed by the mass spectrometer. The first stage of mass analysis (MS1) can be used to identify the molecular ion of this compound. The second stage (MS/MS) involves fragmenting this precursor ion and analyzing the resulting fragment ions to confirm its identity and structure, even in the presence of co-eluting species. nih.gov

This compound is a volatile compound, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for separating and identifying volatile and semi-volatile organic compounds in a sample. phcog.com The sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com

As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as a characteristic fragmentation pattern that serves as a "fingerprint" for its identification. mdpi.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis. researchgate.net

Interactive Table: Summary of Mass Spectrometry Techniques for this compound Analysis.

| Technique | Sample Type | Information Obtained |

| MALDI-ToF MS | Polymers of this compound | Molecular weight distribution (Mn, Mw, PDI), end-group analysis. |

| LC-MS/MS | Complex liquid mixtures | Separation, identification, and structural confirmation of this compound. |

| GC-MS | Volatile samples | Separation, identification, and quantification of this compound based on retention time and mass spectrum. |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structures

For polycrystalline or thin-film samples of this compound or its assemblies, powder XRD would be employed. This technique can provide information about the crystal structure, phase purity, and degree of crystallinity. In the context of self-assembled monolayers on a substrate, Grazing Incidence X-ray Diffraction (GIXD) could be used to determine the packing arrangement and tilt angle of the this compound molecules within the monolayer. pusan.ac.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. ufg.br For this compound, the primary chromophores are the thiol groups.

Alkanethiols typically exhibit a weak absorption band in the UV region, corresponding to an n → σ* transition, where a non-bonding electron from the sulfur atom is excited to an anti-bonding sigma orbital. The position and intensity of this absorption peak can be influenced by the local environment of the thiol groups. When this compound forms assemblies, such as SAMs on metal nanoparticles, changes in the UV-Vis spectrum can be observed due to interactions with the substrate and plasmonic effects, providing information about the electronic structure of the interface.

Electrochemical Characterization Methods

Electrochemical techniques are pivotal in elucidating the electronic properties and interfacial behavior of this compound, particularly when it forms self-assembled monolayers (SAMs) on conductive substrates like gold. These methods probe the electron transfer processes and the dielectric properties of the molecular layer.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of molecules and to assess the quality and stability of self-assembled monolayers. um.es For a this compound SAM on a gold electrode, CV is typically performed in an electrolyte solution containing a redox-active probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻).

The primary role of the this compound monolayer in this context is to act as a barrier to electron transfer between the electrode and the redox probe in the solution. A well-formed, dense monolayer will significantly block this electron transfer, leading to a suppression of the characteristic oxidation and reduction peaks of the redox probe in the cyclic voltammogram. The degree of this suppression provides qualitative information about the packing density and defectiveness of the monolayer.

In studies of alkanedithiol monolayers, which are structurally similar to this compound, the CV of a bare gold electrode shows large, reversible peaks for the redox probe. After modification with the dithiol, the peak currents are dramatically reduced, and the peak-to-peak separation (ΔEp) increases, indicating a hindered electron transfer process. This is characteristic of a quasi-reversible or irreversible electrochemical process at the modified electrode.

Another important application of CV for thiol-based SAMs is the study of their reductive and oxidative desorption from the electrode surface. By scanning the potential to sufficiently negative or positive values, the Au-S bond can be broken, leading to the removal of the monolayer. This process is accompanied by a distinct current peak in the voltammogram, the charge of which can be used to estimate the surface coverage of the adsorbed molecules. For alkanedithiols, the reductive desorption typically occurs at negative potentials and provides insights into the stability of the monolayer.

Table 1: Representative Cyclic Voltammetry Data for Alkanedithiol Monolayers on Gold

| Parameter | Bare Gold Electrode | Gold Electrode with Alkanedithiol SAM |

| Anodic Peak Current (Ipa) | High | Significantly Reduced |

| Cathodic Peak Current (Ipc) | High | Significantly Reduced |

| Peak-to-Peak Separation (ΔEp) | ~60 mV (ideal) | > 200 mV |

| Reductive Desorption Potential | N/A | Typically -0.8 to -1.2 V (vs. Ag/AgCl) |

Note: The data presented are representative values for alkanedithiol monolayers and are intended to illustrate the expected behavior of this compound SAMs.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the interfacial properties of SAMs. nih.gov It provides detailed information about the capacitance and resistance of the monolayer, which can be related to its thickness, dielectric properties, and defectiveness. cdnsciencepub.com

In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting current response is measured. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance). For a bare gold electrode in the presence of a redox probe, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited processes.

When a this compound monolayer is formed on the electrode, the Nyquist plot changes dramatically. A well-packed monolayer acts as a dielectric layer, hindering the flow of charge. This results in a much larger semicircle in the Nyquist plot, indicating a significant increase in the charge transfer resistance. The diameter of this semicircle is a direct measure of the Rct, and its value is highly sensitive to the quality of the monolayer. A larger Rct value corresponds to a more densely packed and defect-free monolayer that effectively blocks the electron transfer to the redox probe.

The interfacial capacitance of the monolayer (Cdl) can also be extracted from the EIS data. The capacitance is inversely proportional to the thickness of the monolayer. Therefore, EIS can be used to confirm the formation of a monolayer and to estimate its effective thickness. The data is often fitted to an equivalent electrical circuit model, such as the Randles circuit, to quantify these interfacial properties.

Table 2: Typical Electrochemical Impedance Spectroscopy Parameters for Alkanedithiol SAMs on Gold

| Parameter | Bare Gold Electrode | Gold Electrode with Alkanedithiol SAM |

| Charge Transfer Resistance (Rct) | Low (e.g., < 1 kΩ·cm²) | High (e.g., > 100 kΩ·cm²) |

| Double Layer Capacitance (Cdl) | High (e.g., ~20 µF/cm²) | Low (e.g., ~1-2 µF/cm²) |

| Nyquist Plot Feature | Small semicircle | Large semicircle |

Note: These values are illustrative for well-packed alkanedithiol monolayers and serve as a reference for the expected behavior of this compound SAMs.

Microscopy Techniques for Morphological and Nanoscale Characterization

Microscopy techniques are essential for the direct visualization of the surface morphology and nanoscale features of this compound assemblies, whether as thin films or as capping agents for nanoparticles.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. harvard.edu While SEM is not typically used to resolve individual molecules in a monolayer due to its resolution limits, it is valuable for characterizing the larger-scale morphology of surfaces modified with this compound.

For instance, SEM can be used to assess the uniformity and continuity of a this compound film over a large area. It can reveal the presence of aggregates, defects, or pinholes in the film that are not detectable by electrochemical methods, which provide spatially averaged information. In the context of this compound being used to link nanoparticles to a surface, SEM can visualize the distribution and density of the immobilized nanoparticles.

The contrast in SEM images of SAMs can be sensitive to the composition and thickness of the organic layer. harvard.edu While imaging delicate organic layers like SAMs with SEM can be challenging due to potential beam damage, modern low-voltage SEM techniques can mitigate this issue.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and internal structure of nanomaterials with atomic-scale resolution. researchgate.net When this compound is used as a capping or linking agent for nanoparticles, TEM is an indispensable tool. acs.org

TEM can provide direct visualization of nanoparticles, allowing for the precise measurement of their core size and size distribution. cityu.edu.hk If this compound is used to link nanoparticles together, TEM can reveal the resulting assembly's structure, including the interparticle spacing, which is dictated by the length of the dithiol linker.

High-resolution TEM (HRTEM) can even resolve the crystal lattice of the nanoparticles, providing information about their crystallinity and the presence of defects. While the this compound molecules themselves are generally not directly visible, their presence can be inferred from the spacing between nanoparticles in aggregates or on a substrate.

Table 3: Nanoparticle Characterization using TEM with this compound as a Linker

| Parameter | Measurement | Significance |

| Nanoparticle Core Diameter | Direct measurement from TEM images | Determines the fundamental properties of the nanoparticles. |

| Size Distribution | Statistical analysis of multiple particles | Indicates the uniformity of the nanoparticle synthesis. |

| Interparticle Distance | Measurement of spacing in assemblies | Correlates with the chain length of the this compound linker. |

| Crystalline Structure | Analysis of HRTEM lattice fringes | Provides information on the quality and nature of the nanoparticle core. |

Atomic Force Microscopy (AFM) for Surface Forces and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. liverpool.ac.uk It is particularly well-suited for characterizing the surface of this compound SAMs under various conditions, including in liquid. abo.fi

AFM can directly visualize the morphology of a this compound monolayer on a substrate, revealing features such as domains, grain boundaries, and defects like pinholes. The roughness of the surface can be quantified from AFM images, providing a measure of the quality and uniformity of the SAM.

Beyond topography, AFM can also probe the mechanical and adhesive properties of the monolayer through force spectroscopy. By measuring the interaction forces between the AFM tip and the SAM surface, information about the surface energy and the presence of the terminal thiol groups can be obtained. For a this compound monolayer that has formed loops with both thiols bound to the surface, the surface chemistry would be dominated by the alkane backbone. If one thiol is free, the surface would exhibit the chemical properties of the thiol group, which can be probed by a chemically functionalized AFM tip.

Table 4: Surface Properties of Alkanedithiol SAMs Characterized by AFM

| Parameter | Typical Finding | Implication for this compound SAM |

| Surface Roughness (RMS) | < 0.5 nm | Indicates a smooth and well-ordered monolayer. |

| Monolayer Thickness | ~1 nm (consistent with chain length) | Confirms the formation of a monolayer and provides information on molecular orientation. |

| Adhesion Force | Dependent on surface termination | Can distinguish between looped (alkane surface) and standing-up (thiol surface) molecular conformations. |

Note: The data are representative for alkanedithiol monolayers and provide an expected range for this compound.

Polymer Chemistry and 1,7 Heptanedithiol

Synthesis of Poly(disulfide) Polymers

Poly(disulfide)s are polymers characterized by the presence of disulfide (-S-S-) linkages in their main chain. The synthesis of these polymers often involves the coupling of dithiol monomers.

Oxidative polymerization is a primary method for synthesizing poly(disulfide)s from α,ω-dithiols like 1,7-heptanedithiol. This process involves the oxidation of thiol groups to form disulfide bonds, which link the monomer units together. Various oxidizing systems can be employed to achieve this transformation.

One established method involves bubbling compressed air through an aqueous emulsion of the dithiol for an extended period, often several days. google.comgoogle.com In some cases, catalysts like selenious acid have been used to facilitate the reaction. google.comgoogle.com Research has also explored other oxidizing agents such as bromine, nitric acid, and ferric chloride. google.com However, air oxidation has been found to produce polymers with higher viscosities. google.com

A more recent, environmentally friendly "green" method utilizes a mild oxidizing environment in an aqueous medium. google.com This system comprises atmospheric oxygen and dilute hydrogen peroxide, with a tertiary amine catalyst like triethylamine (B128534). google.comgoogle.com This approach effectively polymerizes dithiols through the formation of sulfur-sulfur bonds and can yield high molecular weight poly(disulfide)s. google.comgoogle.com For instance, this method has been used to produce poly(disulfide) polymers with weight average molecular weights exceeding 100,000 g/mol and a polydispersity index (PDI) of approximately 2 or less. google.comgoogle.com The polymerization can proceed rapidly; upon the addition of hydrogen peroxide to a mixture of dithiol and triethylamine, a polymer can form immediately as a fine white powder. google.com

The table below summarizes various conditions used for the oxidative polymerization of dithiols, including this compound.

| Oxidizing System | Catalyst/Medium | Monomers | Key Findings | Reference(s) |

| Compressed Air | Aqueous Lauric Acid and Potassium Hydroxide | This compound, other α,ω-dithiols | Produced polymers with high viscosities over 4-10 days. | google.comgoogle.com |

| Oxygen & Hydrogen Peroxide | Tertiary Amine (e.g., Triethylamine) | Various dithiols | "Green" method, can produce high molecular weight polymers (Mw > 100,000 g/mol ) with PDI ≤ 2. | google.comgoogle.com |

| Laccase | - | Phenolic compounds (for comparison) | Enzymatic polymerization yields polyphenols with number-average molecular weights of 1,000-1,400 Da. | nih.gov |

| Selenium Dioxide | Acetonitrile | Aniline, o-anisidine | Leads to predominant oxidative polymerization, forming polyaniline polymers. | beilstein-journals.org |

This table is interactive. Users can sort columns to compare different polymerization methods.

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers precise control over polymer molecular weight, dispersity, and architecture. tcichemicals.comsigmaaldrich.comwikipedia.org These techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a predominant amount of dormant species. tcichemicals.comresearchgate.net This minimizes irreversible termination reactions, allowing polymer chains to grow at a similar rate. tcichemicals.com

Key CRP methods include:

Atom Transfer Radical Polymerization (ATRP) : This method uses a transition-metal complex to reversibly activate and deactivate polymer chains through an atom transfer process. sigmaaldrich.comresearchgate.netiupac.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT employs a chain transfer agent, typically a dithio compound, to mediate the polymerization. wikipedia.orgiupac.org This method is particularly relevant for monomers containing thiol groups or for creating polymers where such functionality is desired. researchgate.net

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes stable nitroxide free radicals to reversibly trap the growing polymer chains. tcichemicals.comresearchgate.net

While direct studies on the CRP of this compound are not extensively detailed in the provided context, the principles of these methods, especially RAFT, are applicable. wikipedia.org RAFT polymerization's tolerance for various functional groups and its use of dithio compounds as chain-transfer agents make it a suitable theoretical strategy for controlling the polymerization of or with dithiol monomers to create well-defined polymer architectures. sigmaaldrich.comresearchgate.net

| CRP Method | Mechanism Principle | Key Components | Advantages | Reference(s) |

| ATRP | Reversible atom/group transfer catalyzed by a transition-metal complex. | Monomer, Initiator, Transition-metal complex (e.g., Cu-based). | Well-defined polymers, control over architecture. | sigmaaldrich.comresearchgate.netiupac.org |

| RAFT | Reversible chain transfer via addition-fragmentation. | Monomer, Initiator, RAFT agent (e.g., dithioester, trithiocarbonate). | Tolerates a wide range of monomers and functional groups. | wikipedia.orgiupac.orgresearchgate.net |

| NMP | Reversible trapping of propagating radicals by stable free radicals. | Monomer, Initiator, Stable radical (e.g., TEMPO). | Metal-free system. | tcichemicals.comresearchgate.net |

This table is interactive. Users can sort columns to explore different controlled radical polymerization techniques.

Fabrication of Disulfide-Crosslinked Gels and Networks

This compound can be used to fabricate chemically crosslinked gels and networks. The formation of these three-dimensional structures relies on creating covalent disulfide bonds that act as junction points between polymer chains. The same oxidative polymerization chemistry used to create linear poly(disulfide)s can be adapted to form crosslinked networks, particularly when multifunctional thiol cross-linkers are included or when the dithiol itself is used to crosslink other polymers. google.comgoogle.com

For example, disulfide-crosslinked nanogels can be synthesized via the oxidative radical polymerization of a dithiol monomer with a multifunctional thiol cross-linker, such as pentaerythritol (B129877) tetramercaptoacetate (PETMA). nih.gov By adjusting the monomer-to-cross-linker ratio, the cross-linking density and resulting swelling properties of the nanogels can be precisely tuned. nih.gov

Another strategy involves using self-reactive, thiol-end functional macromers. uc.edu For instance, four-arm star-shaped poly(ethylene glycol) with thiol end groups (Tetra-PEG-SH) can be homopolymerized under oxidative conditions (e.g., using H₂O₂) to form disulfide-cross-linked gels. uc.edu The resulting network structure is highly dependent on the macromer concentration during synthesis. uc.edu Such gels are of interest as their disulfide cross-links can be cleaved under reductive conditions, making them stimuli-responsive. uc.edu Thiolated polymers like modified hyaluronic acid can also form hydrogels through the formation of inter- and intra-chain disulfide bonds upon oxidation. uniba.it

Role of this compound in Thiol-Yne Click Chemistry for Polymer Synthesis

Thiol-yne "click" chemistry is a powerful and efficient reaction for polymer synthesis, involving the reaction between a thiol (-SH) and an alkyne (-C≡C-). wikipedia.orgd-nb.info This reaction typically proceeds via a radical-mediated mechanism, often initiated by UV irradiation or a radical initiator. wikipedia.orgresearchgate.net A key feature of the thiol-yne reaction is its sequential nature; one alkyne group can react with two thiol groups. d-nb.inforsc.org This step-wise addition allows for the creation of branched or crosslinked polymer structures. d-nb.info

In this context, this compound serves as an A₂-type monomer, meaning it has two reactive thiol functional groups. When copolymerized with a B₂-type monomer containing two alkyne groups (a dialkyne), a hyperbranched or crosslinked polymer network can be formed. d-nb.inforesearchgate.net The reaction proceeds in two steps:

A thiyl radical adds across the alkyne, forming a vinyl sulfide (B99878) radical intermediate.

This intermediate abstracts a hydrogen from another thiol, creating the vinyl sulfide product and a new thiyl radical to continue the chain reaction.

A second thiol can then add across the vinyl sulfide, leading to a dithioether linkage and a higher degree of cross-linking. wikipedia.orgd-nb.info

This methodology has been used to prepare polymer networks with high refractive indices, directly related to the sulfur content from the dithiol monomer. researchgate.netrsc.org The versatility of thiol-yne click polymerization makes it suitable for creating various polymer topologies, from linear polymers to hyperbranched structures and uniform networks. d-nb.info

Investigation of Polymer Microstructure and Topology

The microstructure of a polymer—referring to the arrangement of monomer units, stereochemistry, and branching—is critical as it dictates the material's macroscopic properties. slideshare.netmdpi.com In polymers synthesized from this compound, the key microstructural features are determined by the nature of the polymerization reaction, including the potential for linear chain growth versus the formation of cyclic structures.

During the polymerization of α,ω-dithiols like this compound, there is often a competition between intermolecular polymerization (leading to linear chains and networks) and intramolecular cyclization (leading to cyclic monomers or oligomers). The favorability of forming cyclic structures versus linear oligomers is influenced by the length and flexibility of the carbon chain separating the two thiol groups. harvard.edu

For dithiols where the chain length is optimal to form stable, strain-free rings (typically 5- to 7-membered rings via oxidation), intramolecular cyclization can be a significant pathway. However, for longer-chain dithiols such as this compound, the formation of a large monomeric cycle is entropically less favorable than intermolecular reactions, especially at higher concentrations. nih.gov Consequently, the formation of linear or cyclic oligomers and high molecular weight polymers is more common. harvard.edu While cyclic oligomers are often formed as byproducts in polyester (B1180765) production, their intentional synthesis from dithiols can be challenging due to the high entropic penalty of the ring-closing process for larger rings. nih.govnih.gov The study of these cyclic structures is important as they can influence the final properties of the bulk polymer material. nih.govlbl.gov

Influence of Dithiol Length on Polymer Architecture

The molecular architecture of polymers significantly dictates their macroscopic physical and chemical properties. umn.edu In the synthesis of polymers from dithiol monomers, the length of the alkyl chain separating the two thiol functional groups is a critical design parameter that influences the resulting polymer architecture and, consequently, its characteristics. mdpi.com The length and chemical nature of the dithiol backbone directly impact factors such as the flexibility of the polymer chain, the degree of crystallinity, and the mechanical properties of the final material. mdpi.comrsc.org

This compound, with its seven-carbon aliphatic chain, imparts a specific degree of flexibility to the polymer backbone. This intermediate chain length distinguishes it from shorter-chain dithiols, such as 1,2-ethanedithiol (B43112), which tend to produce more rigid polymer structures, and longer-chain dithiols, like 1,10-decanedithiol, which can lead to more flexible and potentially amorphous materials. google.comgoogle.com The odd number of methylene (B1212753) units in the heptanedithiol chain can also influence the packing and crystalline behavior of the resulting polymers compared to dithiols with an even number of carbons.

Research into poly(ester-thioethers) has demonstrated a clear correlation between the dithiol structure and the polymer's thermal and mechanical properties. rsc.org For instance, polymers synthesized with simple, linear dithiols like 1,2-ethanedithiol were found to exhibit crystallinity, whereas those produced with more structurally complex or rigid dithiols were amorphous. rsc.org This principle highlights how the flexibility endowed by the dithiol's alkyl chain, such as the heptyl group in this compound, is a key determinant of the polymer's solid-state morphology. The glass transition temperature (Tg), a measure of the transition from a rigid to a more flexible state, is particularly sensitive to the dithiol chain length. rsc.org

| Dithiol Monomer | Chain Length (Carbons) | Resulting Polymer Property | Typical Application Area |

|---|---|---|---|

| 1,2-Ethanedithiol | 2 | Higher rigidity, potential for crystallinity. rsc.org | Crosslinking agent, synthesis of rigid polymers. |

| 1,6-Hexanedithiol (B72623) | 6 | Moderate flexibility, can form semi-crystalline polymers. google.comgoogle.com | Porous polymers, polydisulfides. google.comrsc.org |

| This compound | 7 | Intermediate flexibility, influences specific packing due to odd carbon number. google.comgoogle.com | Polydisulfide synthesis. google.comgoogle.com |

| 1,9-Nonanedithiol | 9 | Increased flexibility. google.comgoogle.com | Flexible polydisulfides. google.comgoogle.com |

| 1,10-Decanedithiol | 10 | High flexibility, lower Tg, often results in more amorphous polymers. google.com | Elastomeric materials, soft polymers. |

Reversible Polymerization and Depolymerization Strategies

Reversible polymerization, a cornerstone of dynamic covalent chemistry (DCC), allows for the synthesis of polymers that can be formed and broken under equilibrium conditions. nih.gov This "error checking" capability enables the creation of materials that can be recycled back to their monomeric units, or self-healing polymers where broken bonds can be reformed. nih.govchemistryviews.org The thiol group is exceptionally well-suited for such dynamic systems, with disulfide bond formation being a prominent example of a reversible covalent reaction.

This compound can be polymerized into polydisulfides through oxidation, a process that can be reversed through reduction. This reversible polymerization and depolymerization cycle is central to creating adaptable and recyclable materials. rsc.org

Polymerization Strategies:

Oxidative Polymerization: The formation of high molecular weight polydisulfide polymers from this compound can be achieved by exposing the monomer to a mild oxidizing environment. google.com Common methods include bubbling air or oxygen through an emulsion of the dithiol or using chemical oxidizing agents like hydrogen peroxide or ferric chloride. google.comgoogle.com The reaction creates disulfide (S-S) linkages, forming the polymer backbone.

Thiol-Ene "Click" Reaction: This is a highly efficient step-growth polymerization method involving the addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.gov By reacting a dithiol like this compound with a di-ene monomer, a linear polymer is formed. mdpi.com This reaction can often be initiated by light (photopolymerization) and is valued for its speed and high yield. nih.govmdpi.com While the thioether bond formed is generally stable, the principles of DCC can be incorporated by using specific monomers that allow for reversibility. rsc.org

Depolymerization Strategies:

Depolymerization is the process of converting a polymer back into its constituent monomers, which is a key goal for creating a circular economy for plastics. nih.govwikipedia.org For polymers derived from this compound, depolymerization typically targets the reversible bonds within the polymer chain.

Reductive Cleavage: Polydisulfides synthesized from this compound can be depolymerized by cleaving the disulfide bonds. This is achieved using reducing agents, which reverse the initial oxidation, breaking the S-S bonds and regenerating the original thiol groups of the this compound monomer.

Stimuli-Responsive Depolymerization: Modern strategies focus on using external stimuli to trigger depolymerization in a controlled manner. nih.gov For polymers made using reversible-addition−fragmentation chain-transfer (RAFT) polymerization, heat or light can be used to reactivate the polymer chain ends and initiate depropagation, leading to monomer regeneration. nsf.govnih.gov While a stable thioether bond is formed in thiol-ene reactions, dynamic thiol-Michael crosslinkers can be employed that allow for bond exchange and network rearrangement upon thermal stimulus, effectively allowing the material to be reshaped or healed. rsc.org The tendency of a polymer to depolymerize is also governed by its ceiling temperature (Tc), the temperature above which the rate of depolymerization exceeds the rate of polymerization. wikipedia.org

| Strategy | Process | Bond Type | Conditions / Stimulus | Reference |

|---|---|---|---|---|

| Oxidative Polymerization | Polymerization | Disulfide (S-S) | Oxygen, Hydrogen Peroxide, Ferric Chloride | google.comgoogle.com |

| Thiol-Ene "Click" Reaction | Polymerization | Thioether (C-S) | UV Light, Radical Initiator | nih.govmdpi.com |

| Reductive Cleavage | Depolymerization | Disulfide (S-S) | Chemical Reducing Agents | rsc.org |

| Thermal/Photo-Depolymerization | Depolymerization | Various (e.g., in RAFT polymers) | Heat (above Tc), UV/Visible Light | wikipedia.orgnsf.gov |

| Dynamic Bond Exchange | Reversible Polymerization | Thiol-Michael Adducts | Heat (e.g., >90 °C) | rsc.org |

Self Assembled Monolayers Sams Formed from 1,7 Heptanedithiol

Principles of Alkanedithiol Self-Assembly on Noble Metal Surfaces (e.g., Gold, Gallium Arsenide)

The spontaneous formation of organized, crystalline-like monolayers of alkanethiols on the surfaces of noble metals is a well-established phenomenon. sigmaaldrich.comsigmaaldrich.com This self-assembly is driven by a combination of strong, specific interactions between the sulfur headgroups and the metal substrate, as well as weaker, collective interactions between the alkyl chains.

The primary driving force for the assembly of alkanedithiols on noble metals like gold is the strong affinity of sulfur for the metal. sigmaaldrich.com This interaction leads to the formation of a stable, semi-covalent metal-thiolate bond. sigmaaldrich.comsigmaaldrich.com For gold, this bond strength is on the order of 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com While gold is the most commonly studied substrate due to its stability and ease of preparation, alkanethiols can also form SAMs on other noble metals such as silver, copper, and platinum. researchgate.netpiketech.com

In addition to the sulfur-metal bond, van der Waals interactions between the methylene (B1212753) units of adjacent alkyl chains contribute significantly to the ordering and stability of the monolayer. sigmaaldrich.comsigmaaldrich.com For long-chain alkanethiols (typically with ten or more carbons), these hydrophobic interactions are strong enough to induce a high degree of crystalline order, resulting in densely packed monolayers. sigmaaldrich.com On Au(111) surfaces, these well-ordered monolayers often exhibit a characteristic (√3 × √3)R30° packing structure, with the alkyl chains tilted approximately 30 degrees from the surface normal to maximize inter-chain interactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn

For shorter-chain dithiols like 1,7-heptanedithiol, the weaker van der Waals forces between the shorter alkyl chains can result in less-ordered monolayers compared to their long-chain counterparts. aip.orgsurfacesciencelab.com A crucial aspect of dithiol self-assembly is the binding configuration. While it is possible for both thiol groups to bind to the surface, potentially forming loops, studies have shown that for flexible alkanedithiols, the adsorption process is often dominated by the binding of a single sulfur atom to the substrate. grafiati.comuu.nl

The principles of self-assembly also extend to semiconductor surfaces, such as Gallium Arsenide (GaAs). Research on the formation of alkanedithiol monolayers on n-GaAs has demonstrated that these molecules can form viable junctions for charge transport studies. acs.org

Formation and Ordering of Dithiol SAMs

The formation of a self-assembled monolayer is a dynamic process that occurs when a substrate is exposed to a dilute solution of the thiol, typically in ethanol. sigmaaldrich.comsigmaaldrich.cn The process can be conceptually divided into two main stages: an initial, rapid adsorption phase followed by a slower organization phase. sigmaaldrich.cnwikipedia.org

Initial Adsorption: Molecules from the solution readily chemisorb onto the substrate surface via the sulfur headgroup, driven by the strong affinity between sulfur and the metal. wikipedia.org This initial stage is fast, achieving significant surface coverage in seconds to minutes. sigmaaldrich.cn At this point, the monolayer is generally disordered, with the alkyl chains containing numerous gauche defects and lacking long-range order. sigmaaldrich.cn

Monolayer Organization: Over a period of hours, the adsorbed molecules rearrange on the surface to maximize the cohesive van der Waals interactions between the alkyl chains. sigmaaldrich.cnwikipedia.org This leads to a more ordered, densely packed, and thermodynamically stable monolayer. sigmaaldrich.com

For dithiols such as this compound, the process is complicated by the presence of the second thiol group. The flexibility of the heptane (B126788) chain allows for different conformations on the surface. Studies comparing the adsorption of monothiols and dithiols have suggested that their initial adsorption processes can be nearly identical, implying that only one sulfur atom is primarily responsible for the self-assembly. grafiati.com The second, non-bonded thiol group remains at the monolayer-air interface, providing a chemically active surface. However, the formation of loops, where both thiol groups of the same molecule bind to the surface, is also a possibility, particularly for flexible chains. uu.nl The final structure and ordering are thus a result of the interplay between the sulfur-substrate bond, inter-chain van der Waals forces, and the conformational freedom of the dithiol.

Influence of this compound on Surface Properties and Interfacial Phenomena

The formation of a this compound SAM significantly alters the physical and chemical properties of the substrate surface. The configuration of the molecules within the SAM dictates the structural integrity and stability, which in turn influences a wide range of surface phenomena, including wettability, adhesion, and molecular recognition. aip.org

A key interfacial phenomenon is the creation of a substantial dipole moment at the molecule-metal interface. This dipole arises from the charge redistribution that occurs upon the formation of the metal-thiolate bond. Ultraviolet photoelectron spectroscopy (UPS) studies on alkanethiol SAMs on gold have revealed that this interface dipole can shift the work function of the metal. osu.edu For alkanethiols, this typically results in a negative shift of the vacuum level, corresponding to a positive interface dipole. osu.edu The magnitude of this shift is dependent on the length of the alkyl chain, with a significant portion of the effect observed for shorter chains. osu.edu By forming a monolayer, this compound can thus be used to tune the effective work function of a metal electrode, which is a critical parameter for controlling charge injection barriers in organic electronic devices.

The exposed thiol groups at the surface of a this compound SAM present a chemically active interface. This functionality allows for further chemical modifications, such as the attachment of nanoparticles, biomolecules, or other functional layers, making these SAMs a versatile platform for surface engineering.

Application of this compound as a Cross-Linking Agent in Nanocrystal Films

This compound is widely used as a molecular cross-linker in the fabrication of thin films composed of semiconductor nanocrystals, also known as quantum dots (QDs). researchgate.net In these applications, the native insulating ligands on the QD surfaces are replaced by shorter dithiol molecules that can bridge the gap between adjacent nanocrystals.

This cross-linking process has several beneficial effects on the properties of the nanocrystal film:

Improved Charge Transport: The long, insulating ligands typically used in QD synthesis hinder efficient charge transport between nanocrystals. Replacing them with shorter this compound molecules significantly reduces the interparticle distance, thereby enhancing electronic coupling and facilitating charge transport through the film. researchgate.net This can lead to an increase in the film's conductivity by several orders of magnitude.

Enhanced Film Stability: The covalent linkages provided by the dithiol molecules improve the mechanical and chemical robustness of the nanocrystal film, making it more resistant to dissolution in various solvents. researchgate.net

Film Compaction: The use of cross-linking agents like this compound is known to cause compaction of the QD film. researchgate.net

The flexibility of the this compound molecule is a relevant factor in its cross-linking efficiency. Studies comparing flexible aliphatic dithiols with rigid aromatic dithiols have shown that flexible molecules have a higher tendency to form loops by binding with both thiol groups to the same nanocrystal. uu.nl This can reduce the efficiency of forming cross-links between different nanocrystals compared to rigid dithiols, which are sterically hindered from forming such loops. uu.nl Despite this, this compound remains a common and effective cross-linker for improving the performance of nanocrystal-based devices. researchgate.netgoogle.com.na

Modulation of Charge Transport and Electrochromic Responses in Dithiol-Modified Systems

The use of this compound as a cross-linker directly modulates the charge transport properties of nanocrystal films. researchgate.net By bringing the nanocrystals into closer proximity, it facilitates the hopping of charge carriers (electrons and holes) between them, which is essential for the operation of devices like solar cells, photodetectors, and field-effect transistors. researchgate.netgoogle.com.na